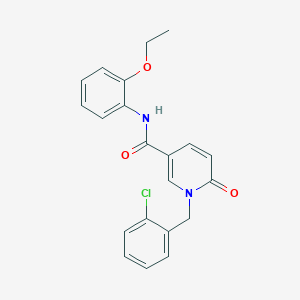![molecular formula C13H12O2S3 B2633367 4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide CAS No. 478067-51-5](/img/structure/B2633367.png)
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Chemical Structure and Characterization
Dorzolamide hydrochloride, closely related to the chemical structure of interest, is known for its application as an antiglaucoma agent. The molecule, characterized by its carbonic anhydrase inhibitory properties, showcases the significance of thieno[2,3-b]thiopyran derivatives in medicinal chemistry. The compound exhibits a protonated ethylammonio side chain, highlighting the role of hydrogen bonding and the structural conformation in its biological activity (Ravikumar & Sridhar, 2007).
Enzymatic Resolution and Synthesis
The kinetic resolution of dorzolamide intermediates, involving the thieno[2,3-b]thiopyran backbone, emphasizes the utility of enzymatic processes in accessing enantiomerically pure compounds. This approach demonstrates the potential for developing stereochemically complex drug intermediates through biocatalysis, underscoring the value of thieno[2,3-b]thiopyran derivatives in sophisticated organic synthesis (Turcu, Rantapaju, & Kanerva, 2009).
Molecular Interactions and Crystal Engineering
The study of 2-Dicyclohexylamino-3-phenyl-5,6-dihydro-8H-thiopyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-one provides insights into the intricate hydrogen bonding and molecular packing in crystals of thieno[2,3-b]thiopyran derivatives. These findings are crucial for understanding the physicochemical properties that influence drug formulation and delivery (Liang & Zhou, 2011).
Analytical Methodologies
The development of direct stereoselective assays for thieno[2,3-b]thiopyran-2-sulfonamide enantiomers in biological fluids showcases the compound's relevance in pharmacokinetic and pharmacodynamic studies. This analytical advancement enables the precise measurement of optical isomers, contributing to the optimization of therapeutic efficacy and safety profiles of drugs based on thieno[2,3-b]thiopyran scaffolds (Matuszewski, Constanzer, Hessey, & Bayne, 1990).
Synthesis and Medicinal Chemistry
The synthesis of 4-hydroxy-6-methylthieno[2,3-b]thiopyran-2-sulfonamide, an intermediate of dorzolamide hydrochloride, exemplifies the application of thieno[2,3-b]thiopyran derivatives in the development of therapeutic agents. The multi-step synthesis process, involving cyclization and sulfonamide formation, highlights the compound's role in medicinal chemistry for the design and production of disease-targeting molecules (Lei, 2007).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that their targets may include various bacterial and fungal species.
Mode of Action
It’s known that similar compounds interact with their targets by inhibiting the growth and multiplication of bacteria
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it can be inferred that this compound may interfere with essential biochemical pathways in bacteria and fungi, leading to their inhibition or death.
Result of Action
Similar compounds have been shown to exhibit antimicrobial activity , suggesting that this compound may also have the potential to inhibit the growth and multiplication of bacteria and fungi.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific biochemical context .
Cellular Effects
4-(Phenylsulfanyl)-3,4-dihydro-1lambda~6~-thieno[2,3-b]thiopyran-1,1(2H)-dione has been shown to have multiple biological activities including neuroprotection and potent anti-inflammatory effects . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2S3/c14-18(15)9-7-12(11-6-8-16-13(11)18)17-10-4-2-1-3-5-10/h1-6,8,12H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOPFGHZQCCSSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C2=C(C1SC3=CC=CC=C3)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-3-carboxamide](/img/structure/B2633285.png)
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)

![3-[2,4-bis(difluoromethoxy)phenyl]prop-2-enoic Acid](/img/structure/B2633289.png)
![3-(3-bromophenyl)-5-(2-methoxyphenyl)-2-(2-methylphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2633293.png)
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)




![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
![8-fluoro-4-(2-methoxyphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2633307.png)